5-Bromo-4-chloro-1-ethyl-1H-pyrazole
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Overview
Description
5-Bromo-4-chloro-1-ethyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of bromine, chlorine, and ethyl substituents on the pyrazole ring, making it a valuable intermediate in organic synthesis and various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-chloro-1-ethyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromo-3-chloro-1-ethyl-1H-pyrazole with suitable reagents under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-chloro-1-ethyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents, and oxidizing agents. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrazoles, while oxidation reactions can produce pyrazole oxides .
Scientific Research Applications
5-Bromo-4-chloro-1-ethyl-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 5-Bromo-4-chloro-1-ethyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-5-chloro-1-ethyl-3-methyl-1H-pyrazole
- 5-Bromo-4-chloro-1-ethyl-1H-pyrazole-3-carboxylic acid
- 4-Bromo-1-ethyl-1H-pyrazole
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific synthetic applications and research studies .
Properties
Molecular Formula |
C5H6BrClN2 |
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Molecular Weight |
209.47 g/mol |
IUPAC Name |
5-bromo-4-chloro-1-ethylpyrazole |
InChI |
InChI=1S/C5H6BrClN2/c1-2-9-5(6)4(7)3-8-9/h3H,2H2,1H3 |
InChI Key |
YSYXBGLYEKHLHR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)Cl)Br |
Origin of Product |
United States |
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